

Picfeltarraegenin I: A Technical Overview of an Under-Researched Triterpenoid

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Compound of Interest

Compound Name: *Picfeltarraegenin I*

Cat. No.: B12370402

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Executive Summary

Picfeltarraegenin I (CAS Number 82145-63-9) is a naturally occurring triterpenoid isolated from the plant *Picria fel-terrae* Lour. Despite its documented isolation, publicly available research on the specific biological activities, mechanisms of action, and therapeutic potential of **Picfeltarraegenin I** is notably scarce. This technical guide provides a comprehensive overview of the existing, albeit limited, information on **Picfeltarraegenin I**. In light of the data gap on the isolated compound, this paper also details the significant bioactivities reported for extracts of its source plant, *Picria fel-terrae*, and related compounds. This information is intended to provide a foundational context for researchers, scientists, and drug development professionals interested in this molecule and its natural source.

Introduction to Picfeltarraegenin I

Picfeltarraegenin I is a cucurbitacin-type triterpenoid, a class of compounds known for their diverse and potent biological activities. Its chemical structure and properties are cataloged in chemical databases, but detailed pharmacological studies are not widely published[1].

Chemical Properties:

- Molecular Formula: $C_{30}H_{44}O_5$
- Molecular Weight: 484.7 g/mol

- CAS Number: 82145-63-9

The primary source of **Picfeltarraegenin I** is the plant *Picria fel-terrae* Lour., a traditional medicinal herb[2][3]. Research on this plant has revealed a range of pharmacological effects, suggesting the potential for its constituent compounds, including **Picfeltarraegenin I**, to possess therapeutic properties.

Biological Activities of *Picria fel-terrae* Extracts

While specific data for **Picfeltarraegenin I** is limited, various extracts of *Picria fel-terrae* have been investigated for their biological effects. These studies provide valuable insights into the potential activities of its isolated phytochemicals. The plant is reported to have diuretic, antipyretic, hepatoprotective, cardioprotective, antidiabetic, antioxidant, anti-inflammatory, anthelmintic, and analgesic activities[2][4].

Antiproliferative and Cytotoxic Activity

Extracts from *Picria fel-terrae* have demonstrated notable antiproliferative effects against cancer cell lines.

Table 1: In Vitro Antiproliferative and Antioxidant Activity of *Picria fel-terrae* Extracts

Extract/Fraction	Cell Line	Assay	Result (IC ₅₀)	Reference
Ethylacetate Fraction	T47D (Breast Cancer)	MTT Assay	62.98 µg/mL	
n-Hexane Fraction	T47D (Breast Cancer)	MTT Assay	75.87 ± 0.75 µg/mL	
Ethylacetate Fraction	-	DPPH Assay	166.90 ± 0.10 µg/mL	
Ethanollic Extract	-	DPPH Assay	23.52 ± 0.17 µg/mL	

Anti-inflammatory and Immunomodulatory Activity

Extracts of *Picria fel-terrae* have been shown to possess anti-inflammatory and immunomodulatory properties. Studies have indicated that n-hexane, ethyl acetate, and ethanol extracts can reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Furthermore, these extracts have been found to decrease the gene expression of pro-inflammatory markers such as TNF- α , IL-6, IL-1 β , iNOS, and COX-2 in LPS-induced macrophages. The n-hexane extract, in particular, showed the strongest inhibition of NO production.

Antioxidant Activity

The antioxidant potential of *Picria fel-terrae* extracts has been well-documented. An ethylacetate fraction was found to have a high content of phenolic (92.88 ± 0.50 mg GAE/g) and flavonoid (84.39 ± 0.07 mg QE/g) compounds, which are known to contribute to antioxidant activity.

Experimental Protocols for *Picria fel-terrae* Extract Analysis

While specific protocols for **Picfeltarraegenin I** are unavailable, the methodologies used to evaluate the biological activities of *Picria fel-terrae* extracts are detailed in the literature.

Antiproliferative MTT Assay

- Cell Line: T47D human breast cancer cells.
- Methodology: Cells are seeded in 96-well plates and incubated. After 24 hours, they are treated with various concentrations of the plant extract. Following a 24-hour incubation period with the extract, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 4 hours. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader to determine cell viability. The IC₅₀ value, the concentration of the extract that inhibits 50% of cell growth, is then calculated.

DPPH Radical Scavenging Assay

- Methodology: The antioxidant activity is determined by the ability of the plant extract to scavenge the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. A solution of DPPH in methanol

is mixed with various concentrations of the extract. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance of the solution is then measured spectrophotometrically. The percentage of DPPH radical scavenging activity is calculated, and the IC_{50} value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined.

Nitric Oxide (NO) Production Inhibition Assay

- Cell Line: RAW 264.7 murine macrophage cells.
- Methodology: Cells are plated in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of the plant extract for 24 hours. The production of nitric oxide is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. The absorbance is measured at a specific wavelength, and the concentration of nitrite is calculated from a standard curve. The inhibitory effect of the extract on NO production is then determined.

Related Compounds from *Picria fel-terrae*

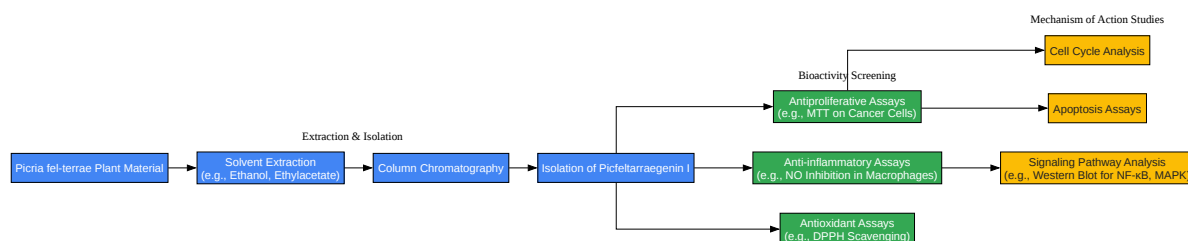
Research into the chemical constituents of *Picria fel-terrae* has led to the isolation of several compounds, including other triterpenoids. One such related compound with documented biological activity is Picfeltarraenin X.

- Picfeltarraenin X: This triterpenoid has been identified as an acetylcholinesterase (AChE) inhibitor. While a specific IC_{50} value is not provided in the search results, its activity as an AChE inhibitor suggests potential applications in neurological research.

Signaling Pathways and Logical Relationships

Due to the lack of specific research on **Picfeltarraegenin I**, there is no direct evidence of its modulation of any signaling pathways. However, based on the observed antiproliferative and anti-inflammatory activities of *Picria fel-terrae* extracts, it is plausible that its active constituents may interact with key cellular signaling cascades.

Below is a generalized workflow for the investigation of natural product extracts, which would be applicable to future research on **Picfeltarraegenin I**.



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